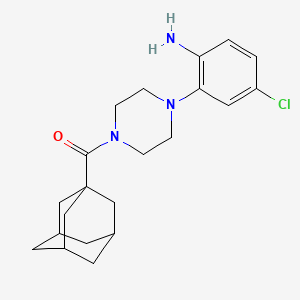
FXR agonist 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FXR agonist 4 is a synthetic compound designed to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, cholesterol homeostasis, lipid metabolism, and glucose metabolism . FXR agonists have shown promise in treating various diseases, including non-alcoholic steatohepatitis (NASH), cardiovascular diseases, and certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FXR agonist 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired agonistic activity . Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity. This process may include optimization of reaction conditions, purification steps such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: FXR agonist 4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s polarity and reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.
Substitution: Replacement of functional groups to enhance the compound’s binding affinity to FXR.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are commonly used in these reactions. Reaction conditions may include controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results .
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced pharmacological properties, such as increased potency or improved bioavailability .
Aplicaciones Científicas De Investigación
FXR agonist 4 has a wide range of scientific research applications, including:
Mecanismo De Acción
FXR agonist 4 exerts its effects by binding to the farnesoid X receptor, a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism . Upon activation, FXR forms a heterodimer with the retinoid X receptor and binds to specific DNA response elements, modulating the transcription of target genes . This leads to various physiological effects, including reduced bile acid synthesis, decreased lipid levels, and improved glucose homeostasis .
Comparación Con Compuestos Similares
Obeticholic Acid: A well-known FXR agonist used clinically to treat primary biliary cholangitis.
Tropifexor: A synthetic FXR agonist under investigation for its potential in treating NASH.
Cilofexor: Another synthetic FXR agonist being studied for its effects on liver diseases.
Uniqueness of FXR Agonist 4: this compound is unique due to its specific structural modifications that enhance its binding affinity and selectivity for FXR. These modifications result in improved pharmacological properties, such as increased potency and reduced side effects compared to other FXR agonists .
Propiedades
Fórmula molecular |
C21H28ClN3O |
|---|---|
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
1-adamantyl-[4-(2-amino-5-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H28ClN3O/c22-17-1-2-18(23)19(10-17)24-3-5-25(6-4-24)20(26)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13,23H2 |
Clave InChI |
SNWNZTLWPJKTEO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=C(C=CC(=C2)Cl)N)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)

![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)

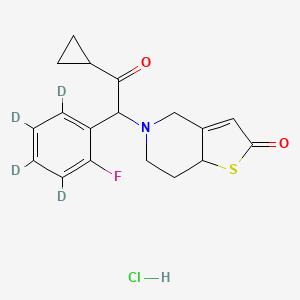
![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)

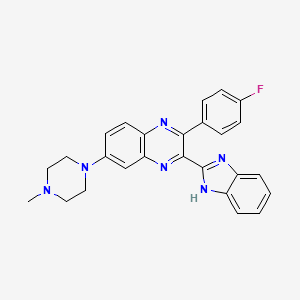
![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)
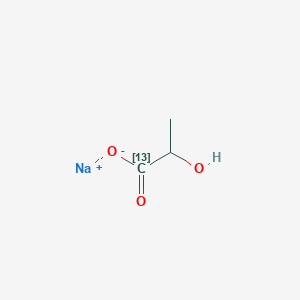
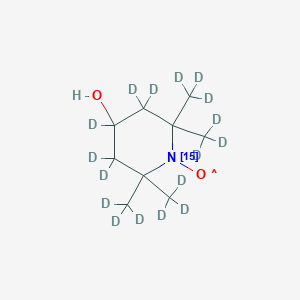
![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
